molecular formula C19H19N3O6 B2722204 3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1428347-66-3

3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2722204
CAS No.: 1428347-66-3
M. Wt: 385.376
InChI Key: YZGBAMSTTWEOEP-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H19N3O6 and its molecular weight is 385.376. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential and Chemical Properties

Oxadiazoles and Furan Derivatives

Oxadiazole or furadiazole ring-containing derivatives are significant in medicinal chemistry due to their wide range of chemical and biological activities. These compounds, including variations like 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are known for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The oxadiazole nucleus, in particular, has been a critical synthon in new drug development, showcasing the versatility and potential of these compounds in therapeutic applications (Siwach & Verma, 2020).

Applications in Material Science and Organic Synthesis

Incorporation in Energetic Materials

Oxadiazole derivatives, including those with furan units, have been explored for their application in energetic materials. These compounds offer a blend of stability and performance, making them suitable candidates for insensitive munitions and other applications requiring high-energy materials with reduced sensitivity to external stimuli (Yu et al., 2017).

Properties

IUPAC Name

3-(furan-2-yl)-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.C2H2O4/c1-12-5-2-3-6-13(12)9-20-10-14(11-20)17-18-16(19-22-17)15-7-4-8-21-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGBAMSTTWEOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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